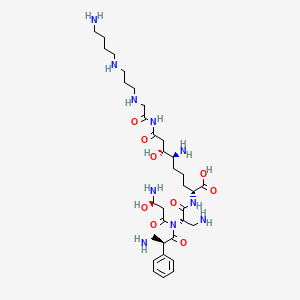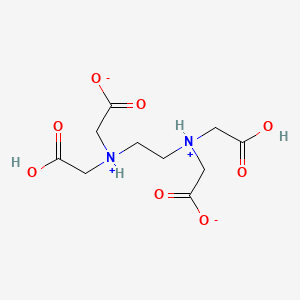
Élédoïsine
Vue d'ensemble
Description
Eledoisin is an undecapeptide of mollusk origin, belonging to the tachykinin family of neuropeptides . It was first isolated from the posterior salivary glands of two mollusk species Eledone muschata and Eledone aldovandi, which belong to the octopod order of Cephalopoda . Eledoisin is a specific agonist of NK2 and NK3 receptors .
Synthesis Analysis
Chemical synthesis is one of the most common methods of production for synthetic peptides . The synthetic peptide Eledoisin was purchased from New England Peptides Ins and Calcitonin (Salmon) was purchased from Bachem . The synthetic peptide impurity profiling methods are mostly LC optical based assays relying on chromatographic separation of impurities .Molecular Structure Analysis
Eledoisin has the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 (qPSKDAFIGLM-NH2) where pGlu and q stand for pyroglutamic acid .Chemical Reactions Analysis
The conventional synthetic peptide impurity profiling methods are mostly LC-optical-based assays that rely on chromatographic separation of impurities followed by molecular weight confirmation of each peak . Recent studies have shown that incorporating high-resolution mass spectrometry (HRMS) into the analytical workflow can obtain accurate mass-based identification of peptide API and impurities .Physical And Chemical Properties Analysis
Eledoisin has a molecular formula of C54H85N13O15S and a molecular weight of 1188.4 g/mol . It is a solid substance and its solubility in water is 18.15 mg/mL .Applications De Recherche Scientifique
Développement de médicaments peptidiques
L'élédoïsine est un undecapeptide et fait partie de la famille des tachykinines . Cette famille de peptides partage une séquence carboxy-peptidique amidée commune . En raison de sa nature peptidique, l'élédoïsine a été étudiée pour son potentiel en tant que médicament peptidique . Cependant, le développement de médicaments peptidiques est souvent confronté à des défis tels que la mauvaise absorption et l'instabilité métabolique .
Étude des peptides biologiquement actifs
L'élédoïsine, ainsi que la cérulétide, est un médicament peptidique naturel développé en laboratoire grâce à une collaboration longue et continue dans le domaine des peptides biologiquement actifs d'origine non mammalienne . Cela fait de l'élédoïsine un outil précieux dans l'étude des peptides biologiquement actifs.
Comprendre la famille des tachykinines
L'élédoïsine est un membre de la famille des tachykinines . Cette famille de peptides se caractérise par son action rapide sur le muscle lisse . L'étude de l'élédoïsine peut fournir des informations sur la fonction et les caractéristiques de la famille des tachykinines.
Étude des peptides d'origine non mammalienne
L'élédoïsine a été initialement isolée à partir d'extraits au méthanol des glandes salivaires postérieures d'Eledone moschata et d'Eledone Aldrovandi, deux espèces méditerranéennes de mollusques appartenant à l'ordre des céphalopodes octopodes . Par conséquent, elle peut être utilisée dans l'étude des peptides d'origine non mammalienne.
Comprendre l'absorption et le métabolisme des peptides
Le développement de l'élédoïsine en tant que médicament peptidique a été confronté à des défis en raison d'une mauvaise absorption et d'une instabilité métabolique . Par conséquent, elle peut être utilisée dans la recherche pour mieux comprendre l'absorption et le métabolisme des peptides, et pour développer des stratégies permettant de surmonter ces défis.
Développement de systèmes d'administration pour les médicaments peptidiques
La disponibilité de systèmes d'administration adéquats pourrait potentiellement étendre le champ d'application des médicaments peptidiques comme l'élédoïsine . Par conséquent, elle peut être utilisée dans le développement et les tests de nouveaux systèmes d'administration pour les médicaments peptidiques.
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Peptide-based therapeutics are a new class of highly evolving drugs in the market generating billions of dollars of revenue each year . These peptide drugs exhibit relatively low toxicity, high biological activity, and potential applications for many medical challenges compared to the most conventional drug products . With the emergence of Reference Listed Drugs (RLD) versus generic peptide drugs, strict regulatory measures became a necessity for synthetic peptide drugs to ensure their efficacy and safety .
Mécanisme D'action
Target of Action
Eledoisin, an undecapeptide of mollusk origin, primarily targets the Substance-P receptor (NK1R) and the Neuromedin-K receptor (NK3R) . These receptors belong to the G-protein coupled receptor (GPCR) family and play a crucial role in transmitting signals from various peptides to cells .
Mode of Action
Eledoisin interacts with its targets (NK1R and NK3R) as an agonist , meaning it binds to these receptors and activates them . The activation of these receptors triggers a series of intracellular events, leading to various physiological responses .
Biochemical Pathways
The activation of NK1R and NK3R by Eledoisin affects several biochemical pathways. These pathways lead to a wide and complex spectrum of pharmacological and physiological activities such as vasodilation, hypertension, and stimulation of extravascular smooth muscle .
Result of Action
The activation of NK1R and NK3R by Eledoisin leads to various physiological effects. These include vasodilation (widening of blood vessels), hypertension (high blood pressure), and stimulation of extravascular smooth muscle . These effects can influence various body systems, including the cardiovascular system .
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPVIWBPZMVSH-FCKMLYJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N13O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046926 | |
| Record name | Eledoisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69-25-0 | |
| Record name | Eledoisin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eledoisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















